molecular formula C4H6N4O3S2 B1139258 Acetazolamide-d3 CAS No. 1189904-01-5

Acetazolamide-d3

Cat. No.: B1139258
CAS No.: 1189904-01-5
M. Wt: 225.3 g/mol
InChI Key: BZKPWHYZMXOIDC-FIBGUPNXSA-N
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Description

Acetazolamide-d3 is a deuterated form of acetazolamide, a carbonic anhydrase inhibitor. It is commonly used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Acetazolamide itself is used to treat conditions such as glaucoma, epilepsy, mountain sickness, periodic paralysis, central sleep apnea, and idiopathic intracranial hypertension .

Mechanism of Action

Target of Action

Acetazolamide-d3, also known as Acetazolamide, primarily targets the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and water in the body .

Mode of Action

This compound acts by reversibly inhibiting the carbonic anhydrase enzyme . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . In vitro studies have also found that this compound acidifies the cytosol and activates kinases that subsequently force synaptic recycling mechanisms, hence modulating synaptic performance .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. It leads to a decrease in the formation of hydrogen ions and bicarbonate from carbon dioxide and water . This action has a significant impact on the body’s pH balance and fluid regulation . Furthermore, it has been suggested that more contemporary studies have focused on cellular membrane ion/water channel activity .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed with a Tmax of 2–4 hours and a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . The plasma elimination half-life values in adults are 10–15 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acid-base status of the patient may alter the distribution of this compound in the cerebrospinal fluid (CSF) and brain . Furthermore, the drug’s efficacy in the context of acute mountain sickness (AMS) is likely due to a multitude of effects, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and effects of diuresis .

Biochemical Analysis

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetazolamide-d3 involves the incorporation of deuterium atoms into the acetazolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated acetic anhydride with 5-amino-1,3,4-thiadiazole-2-sulfonamide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

Acetazolamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Acetazolamide-d3 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetazolamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .

Properties

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPWHYZMXOIDC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675501
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189904-01-5
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

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